molecular formula C9H11NO B13633991 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol

1-(6-Methylpyridin-2-yl)cyclopropan-1-ol

Cat. No.: B13633991
M. Wt: 149.19 g/mol
InChI Key: LUTWOTBQGKMXGI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 6-methyl-2-pyridinecarboxaldehyde with diazomethane under controlled conditions to form the cyclopropanol ring . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Methylpyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropanol group may play a role in stabilizing the compound’s interaction with its targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylpyridin-2-yl)cyclopropane
  • 1-(6-Methylpyridin-2-yl)cyclopropanone
  • 6-Methyl-2-pyridinecarboxaldehyde

Uniqueness

1-(6-Methylpyridin-2-yl)cyclopropan-1-ol is unique due to the presence of both a cyclopropanol group and a 6-methylpyridin-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C9H11NO/c1-7-3-2-4-8(10-7)9(11)5-6-9/h2-4,11H,5-6H2,1H3

InChI Key

LUTWOTBQGKMXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2(CC2)O

Origin of Product

United States

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